1-Hydroxy-1lambda~5~-phospholane-1-thione
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Overview
Description
1-Hydroxy-1lambda~5~-phospholane-1-thione is an organophosphorus compound characterized by a five-membered ring structure containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1lambda~5~-phospholane-1-thione can be synthesized through several methods. One common approach involves the reaction of phospholane derivatives with sulfur-containing reagents under controlled conditions. For instance, the interaction of Grignard reagents with chlorophosphines can yield various phospholane derivatives . Another method includes the treatment of 1-phospholanamine derivatives with sulfur sources .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1lambda~5~-phospholane-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phospholane oxides.
Reduction: Reduction reactions can convert it into different phospholane derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various phospholane oxides, reduced phospholane derivatives, and substituted phospholane compounds.
Scientific Research Applications
1-Hydroxy-1lambda~5~-phospholane-1-thione has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is utilized in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which 1-Hydroxy-1lambda~5~-phospholane-1-thione exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological molecules, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Phospholane: The parent compound with a similar ring structure.
Phospholane oxides: Oxidized derivatives of phospholane.
Phospholane sulfides: Sulfur-containing analogs of phospholane.
Uniqueness: 1-Hydroxy-1lambda~5~-phospholane-1-thione is unique due to its specific functional groups and reactivity.
Properties
CAS No. |
61599-73-3 |
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Molecular Formula |
C4H9OPS |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-hydroxy-1-sulfanylidene-1λ5-phospholane |
InChI |
InChI=1S/C4H9OPS/c5-6(7)3-1-2-4-6/h1-4H2,(H,5,7) |
InChI Key |
ITKGEFRLVOAPCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(=S)(C1)O |
Origin of Product |
United States |
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